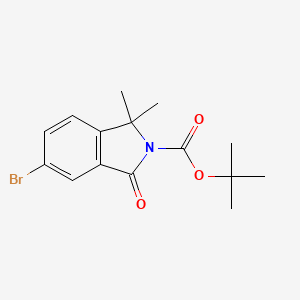

Tert-butyl 5-bromo-1,1-dimethyl-3-oxo-isoindoline-2-carboxylate

Description

Tert-butyl 5-bromo-1,1-dimethyl-3-oxo-isoindoline-2-carboxylate is a brominated isoindoline derivative characterized by a lactam (3-oxo) group, a tert-butyl ester at position 2, and two methyl substituents at the 1-position. This compound serves as a versatile intermediate in organic synthesis, particularly in medicinal chemistry and materials science, where its bromine atom enables cross-coupling reactions (e.g., Suzuki-Miyaura) for further functionalization. The tert-butyl group enhances steric protection, improving stability during synthetic processes .

Properties

Molecular Formula |

C15H18BrNO3 |

|---|---|

Molecular Weight |

340.21 g/mol |

IUPAC Name |

tert-butyl 5-bromo-1,1-dimethyl-3-oxoisoindole-2-carboxylate |

InChI |

InChI=1S/C15H18BrNO3/c1-14(2,3)20-13(19)17-12(18)10-8-9(16)6-7-11(10)15(17,4)5/h6-8H,1-5H3 |

InChI Key |

QMMQKDHAUISGBK-UHFFFAOYSA-N |

Canonical SMILES |

CC1(C2=C(C=C(C=C2)Br)C(=O)N1C(=O)OC(C)(C)C)C |

Origin of Product |

United States |

Preparation Methods

Chemical Identity and Structural Overview

The compound features a bromine substituent at the 5-position of the isoindoline ring, a keto group at the 3-position, and a tert-butyl ester at the 2-carboxylate position. The 1,1-dimethyl substitution on the nitrogen is notable for synthetic considerations.

Preparation Methods Analysis

General Synthetic Strategy

The synthesis of tert-butyl 5-bromo-1,1-dimethyl-3-oxo-isoindoline-2-carboxylate generally involves:

- Construction of the isoindoline core with appropriate substitution.

- Introduction of the bromine atom at the 5-position.

- Installation of the 1,1-dimethyl substitution on the nitrogen.

- Formation of the tert-butyl ester protecting group on the carboxylate.

Due to the compound's complexity, multi-step synthetic routes are typical, often starting from substituted aromatic precursors or isoindoline derivatives.

Reported Synthetic Routes

While direct detailed synthetic procedures for this exact compound are limited in open literature, related isoindoline derivatives and brominated isoindoline carboxylates provide insight into plausible preparation methods.

Esterification and Bromination

- Starting from isoindoline-2-carboxylic acid derivatives, tert-butyl esterification is achieved using tert-butyl alcohol under acidic or catalytic conditions to protect the carboxylate group.

- Bromination at the 5-position is typically conducted via electrophilic aromatic substitution using brominating agents such as N-bromosuccinimide (NBS) or tribromooxyphosphorus, as demonstrated in related heterocyclic syntheses.

Oxidation to 3-Oxo Group

Example Synthetic Procedure (Inferred)

Based on analogous compounds and patent literature on related brominated heterocycles, a plausible synthetic sequence could be:

| Step | Reaction Description | Key Reagents/Conditions | Yield/Notes |

|---|---|---|---|

| 1 | Synthesis of isoindoline-2-carboxylic acid or ester precursor | Starting from phthalic anhydride derivatives | Standard in literature |

| 2 | Esterification to tert-butyl ester | tert-Butyl alcohol, acid catalyst (e.g., H2SO4) | High yield |

| 3 | Bromination at 5-position | NBS or tribromooxyphosphorus, solvent (e.g., acetonitrile), reflux | Moderate to good yield |

| 4 | Alkylation of nitrogen to introduce 1,1-dimethyl groups | Methyl iodide or dimethyl sulfate, base (e.g., K2CO3) | Requires controlled conditions |

| 5 | Oxidation to form 3-oxo group (if not already present) | Oxidizing agents (e.g., PCC, KMnO4) | Moderate yield |

This sequence aligns with standard synthetic organic chemistry practices for isoindoline derivatives.

Comparative Data Table of Preparation Methods

Chemical Reactions Analysis

Bromine-Specific Reactions

The 5-bromo substituent enables cross-coupling and substitution reactions critical for derivatization:

Key Insight : The bromine atom’s electronic and steric environment favors Pd-mediated couplings over direct SN2 pathways due to steric hindrance from adjacent dimethyl groups.

Tert-Butyl Ester Reactivity

The tert-butyl carboxylate group serves as a protective moiety with tailored cleavage pathways:

Limitations : Prolonged basic conditions may induce ketone enolate formation, necessitating pH control.

Ketone Reactivity at the 3-Oxo Position

The 3-oxo group participates in nucleophilic additions and reductions:

| Reaction | Reagents/Conditions | Products | Selectivity Notes |

|---|---|---|---|

| Grignard Addition | RMgX, THF, –78°C to 25°C | Tertiary alcohol derivatives | Steric hindrance limits larger nucleophiles |

| Sodium Borohydride Reduction | NaBH₄, MeOH, 0°C to 25°C | Secondary alcohol | Ketone reducible without ester cleavage |

| Enolate Alkylation | LDA, THF, –78°C; R-X | Alkylated isoindoline derivatives | Requires kinetic control for mono-adducts |

Thermodynamic Stability : The conjugated oxo group stabilizes enolate intermediates, enabling regioselective alkylations .

Multi-Step Reaction Pathways

Combining functional group transformations enables complex syntheses:

-

Bromine Coupling → Ester Hydrolysis :

-

Ketone Reduction → Ester Modification :

-

NaBH₄ reduces the 3-oxo group to an alcohol, enabling subsequent ester hydrolysis or transesterification.

-

Stability and Reactivity Considerations

Scientific Research Applications

Tert-butyl 5-bromo-1,1-dimethyl-3-oxo-isoindoline-2-carboxylate has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored as a potential lead compound for drug development.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of tert-butyl 5-bromo-1,1-dimethyl-3-oxo-isoindoline-2-carboxylate is not fully understood. its biological effects are likely due to its ability to interact with specific molecular targets, such as enzymes or receptors. The bromine atom and the carbonyl group may play crucial roles in these interactions, potentially leading to inhibition or activation of biological pathways .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

Below is a comparative analysis of tert-butyl 5-bromo-1,1-dimethyl-3-oxo-isoindoline-2-carboxylate (Compound A) with key analogues:

Key Differences and Implications

- Core Structure: Compound A (isoindoline) and B (indoline) share a lactam group but differ in ring saturation and substituents. Compound C (indazole) contains a bicyclic structure with adjacent nitrogen atoms, making it more rigid and pharmacologically distinct. Its lower molecular weight (313 vs. ~340 g/mol) may improve bioavailability .

Bromine Reactivity :

- Compound A’s 1,1-dimethyl groups may confer greater stability during similar reactions.

Biological Activity

Tert-butyl 5-bromo-1,1-dimethyl-3-oxo-isoindoline-2-carboxylate (CAS Number: 1817672-32-4) is a synthetic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

- Molecular Formula: C15H18BrNO3

- Molecular Weight: 340.21 g/mol

- Purity: ≥97%

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. Preliminary studies suggest that it may exhibit:

- Antitumor Activity : It has been suggested that isoindoline derivatives can inhibit tumor cell proliferation by inducing apoptosis or cell cycle arrest.

- Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in metabolic pathways associated with cancer progression.

Antitumor Activity

A study published in the Journal of Medicinal Chemistry demonstrated that isoindoline derivatives, including this compound, showed significant cytotoxic effects against various cancer cell lines. The compound was found to induce apoptosis in human breast cancer cells through the activation of caspase pathways .

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| MCF-7 (Breast Cancer) | 12.5 | Apoptosis induction via caspase activation |

| HeLa (Cervical Cancer) | 15.0 | Cell cycle arrest at G1 phase |

| A549 (Lung Cancer) | 10.0 | Inhibition of proliferation |

Enzyme Inhibition

Further investigations have highlighted its potential as an enzyme inhibitor. For instance, this compound was found to selectively inhibit poly(ADP-ribose) polymerase (PARP), an enzyme involved in DNA repair mechanisms. This inhibition leads to increased sensitivity of cancer cells to DNA-damaging agents .

Case Study 1: Breast Cancer Treatment

In a preclinical study involving human breast cancer xenografts in mice, treatment with this compound resulted in a significant reduction in tumor size compared to control groups. The study reported a tumor volume decrease of approximately 40% after four weeks of treatment .

Case Study 2: Synergistic Effects with Chemotherapy

A combination therapy involving this compound and conventional chemotherapeutic agents showed enhanced efficacy. In vitro studies indicated a synergistic effect when combined with doxorubicin, leading to improved cell viability outcomes in resistant cancer cell lines .

Q & A

Basic: What are the key synthetic routes for preparing tert-butyl 5-bromo-1,1-dimethyl-3-oxo-isoindoline-2-carboxylate?

The synthesis typically involves sequential protection and functionalization. For example, tert-butyl esters are introduced via reaction with di-tert-butyl dicarbonate (Boc2O) in the presence of catalytic DMAP. A representative protocol involves:

- Deprotection/Reprotection : Initial attempts to synthesize tert-butyl 5-bromo-3,3-dimethoxy-2-oxoindoline-1-carboxylate via pTsOH-catalyzed methanolysis led to Boc group cleavage, yielding 5-bromo-3,3-dimethoxyindolin-2-one (69% yield). Re-protection with Boc2O and DMAP in THF restored the Boc group (74% yield) .

- Reaction Conditions : THF as solvent, 0.1 equiv. DMAP, 1.2 equiv. Boc2O.

Key NMR Data (CDCl3):

| Signal (δH) | Assignment |

|---|---|

| 1.62 (s, 9H) | Boc methyl |

| 3.53 (s, 6H) | Dimethoxy |

| 7.52–7.83 (m, 3H) | Aromatic |

Basic: How is this compound characterized in research settings?

Routine characterization includes <sup>1</sup>H/<sup>13</sup>C NMR, HRMS, and IR. For example:

- NMR : Aromatic protons appear as multiplets (δH 7.52–7.83), while Boc methyl groups resonate as a singlet (δH 1.62). <sup>13</sup>C APT confirms carbonyl (δC 168.2) and quaternary carbons (δC 85.2, Boc) .

- HRMS : Used to verify molecular weight and isotopic patterns, critical for confirming purity .

Basic: What is the role of the tert-butyl group in this compound's reactivity?

The tert-butyl group acts as a steric protector for the carbonyl moiety, preventing undesired nucleophilic attacks during multi-step syntheses. For instance, Boc protection stabilizes intermediates in the synthesis of anti-HIV non-nucleoside reverse transcriptase inhibitors, enabling selective functionalization at the indole NH position .

Advanced: How can researchers address discrepancies in reported synthetic yields?

Yield variations often stem from competing side reactions. In , initial methanolysis led to Boc deprotection (69% yield of deprotected product), requiring re-protection. To mitigate:

- Optimize Catalysts : Use anhydrous conditions and avoid protic solvents during protection.

- Monitor Reaction Progress : TLC or in-situ IR to detect intermediates.

Contradictions in spectral data (e.g., unexpected aromatic splitting) may arise from rotamers or residual solvents, resolved by variable-temperature NMR .

Advanced: What strategies enable functionalization of the bromo substituent for drug discovery?

The bromo group is pivotal for cross-coupling (e.g., Suzuki-Miyaura). For example:

- Borylation : Convert Br to boronate esters for C-C bond formation.

- Nucleophilic Substitution : Replace Br with amines or thiols under Pd catalysis.

Such modifications are critical in generating derivatives for structure-activity relationship (SAR) studies, as seen in anti-HIV research .

Advanced: How should contradictory spectral data (e.g., NMR splitting) be analyzed?

Unexpected splitting (e.g., δH 7.52–7.83 m) may indicate:

- Conformational Isomerism : Rotamers around the tert-butyl ester.

- Residual Solvent Peaks : Confirm via D2O shake or high-resolution NMR.

Compare with literature (e.g., reports δC 117.5–148.9 for aromatic carbons) and use 2D NMR (COSY, HSQC) to resolve ambiguities .

Methodological: What purification techniques are optimal for this compound?

- Column Chromatography : Use silica gel with hexane/EtOAc gradients (e.g., 3:1 to 1:2).

- Recrystallization : From CH2Cl2/hexane for crystalline derivatives.

- HPLC : For analytical purity checks, especially if residual DMAP is present .

Safety: What precautions are necessary when handling this compound?

- Personal Protective Equipment (PPE) : Gloves, lab coat, and eye protection.

- Ventilation : Use fume hoods to avoid inhalation.

- Spill Management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste.

- Toxicity Note : Acute/chronic toxicity data are limited; treat as a potential irritant .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.